4-Acetamidophenyl beta-D-glucuronide, sodium salt
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of 4-acetamidophenyl β-D-glucuronide sodium salt (C₁₄H₁₆NNaO₈) comprises a 4-acetamidophenyl group covalently bonded via an ether linkage to the anomeric carbon of β-D-glucuronic acid, with a sodium counterion neutralizing the carboxylate group. The β-configuration at the anomeric carbon (C1 of the glucuronide) is confirmed by its synthetic derivation from β-D-glucuronic acid and the retention of stereochemistry during enzymatic conjugation.
Key stereochemical features include:
- Glucuronide ring conformation : The pyranose ring adopts a $$ ^4C_1 $$ chair conformation, stabilized by intramolecular hydrogen bonds between the C2 hydroxyl and the carboxylate group.
- Glycosidic bond orientation : The β-linkage positions the glucuronide moiety axially relative to the pyranose ring, as evidenced by nuclear magnetic resonance (NMR) coupling constants ($$ J_{1,2} = 7.8 \, \text{Hz} $$).
Table 1: Molecular descriptors of 4-acetamidophenyl β-D-glucuronide sodium salt
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₄H₁₆NNaO₈ | |
| Molecular weight | 349.27 g/mol | |
| SMILES | [Na+].CC(=O)Nc1ccc(O[C@@H]2OC@@HC(=O)[O-])cc1 | |
| InChIKey | OINXIJJEOMGKPB-CYRSAHDMSA-M |
The sodium ion interacts electrostatically with the carboxylate group, reducing lattice energy and enhancing solubility.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C14H17NNaO8 |
|---|---|
Molecular Weight |
350.28 g/mol |
InChI |
InChI=1S/C14H17NO8.Na/c1-6(16)15-7-2-4-8(5-3-7)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h2-5,9-12,14,17-19H,1H3,(H,15,16)(H,20,21);/t9-,10-,11+,12-,14+;/m0./s1 |
InChI Key |
PERXBABUPIAVKQ-CYRSAHDMSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O.[Na] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O.[Na] |
Origin of Product |
United States |
Preparation Methods
Enzymatic Glucuronidation
The most biologically relevant and commonly employed method for preparing 4-Acetamidophenyl beta-D-glucuronide involves enzymatic glucuronidation of acetaminophen using UDP-glucuronosyltransferases (UGTs). This method mimics the in vivo metabolic pathway:
- Substrate: Acetaminophen (4-acetamidophenol)
- Enzyme: UDP-glucuronosyltransferase (UGT), typically from liver microsomes or recombinant sources
- Cofactor: UDP-glucuronic acid (UDPGA)
- Conditions: A buffered aqueous medium (pH ~7.4), temperature around 37°C, incubation times varying from 1 to 24 hours depending on enzyme source and scale
The enzymatic reaction transfers the glucuronic acid moiety to the phenolic hydroxyl group of acetaminophen, yielding the beta-D-glucuronide conjugate. The product is then isolated and purified.
Chemical Synthesis
Chemical synthesis routes are also reported, especially for producing larger quantities or isotopically labeled analogs:
- Starting materials: Acetaminophen and glucuronic acid derivatives (e.g., glucuronic acid lactone or protected glucuronic acid esters)
- Activation: The glucuronic acid moiety is chemically activated, often as a trichloroacetimidate or bromide derivative, to facilitate glycosidic bond formation
- Glycosylation: The phenolic hydroxyl of acetaminophen is glycosylated under controlled conditions (acidic or basic catalysis) to form the beta-D-glucuronide linkage
- Deprotection and neutralization: Protective groups on glucuronic acid are removed, and the product is converted to the sodium salt form by neutralization with sodium hydroxide or sodium carbonate
- Purification: Crystallization or lyophilization to obtain a pure, stable product
Purification and Characterization
After synthesis, the compound is purified to achieve high purity (>95%) suitable for research use:
- Purification techniques: High-performance liquid chromatography (HPLC), preparative chromatography, crystallization, or lyophilization
- Purity assessment: Analytical HPLC with UV detection, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy
- Physical form: Typically obtained as a neat solid or lyophilized powder, stored at -20°C to maintain stability
Preparation of Stock Solutions
For research applications, stock solutions of 4-Acetamidophenyl beta-D-glucuronide, sodium salt are prepared considering solubility and stability:
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 2.8386 | 0.5677 | 0.2839 |
| 5 | 14.1929 | 2.8386 | 1.4193 |
| 10 | 28.3857 | 5.6771 | 2.8386 |
Note: Solvent choice depends on solubility; water or aqueous buffers are typical. Heating to 37°C and ultrasonic bath treatment can improve solubility during preparation.
Formulation Notes for In Vivo and Analytical Use
- Stock solutions are often prepared in DMSO or aqueous buffers.
- For in vivo formulations, co-solvents such as PEG300, Tween 80, or corn oil may be used to enhance solubility and bioavailability.
- Solutions must be clear before proceeding to the next solvent addition, with vortexing, ultrasound, or gentle heating aiding dissolution.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Enzymatic Glucuronidation | Acetaminophen, UGT enzyme, UDPGA, pH 7.4, 37°C | High specificity, biologically relevant | Requires enzyme source, longer reaction times |
| Chemical Synthesis | Acetaminophen, activated glucuronic acid derivatives, catalysts | Scalable, allows isotopic labeling | Multi-step, requires protection/deprotection steps |
| Purification | HPLC, crystallization, lyophilization | High purity (>95%) | Requires specialized equipment |
| Stock Solution Prep | Water/DMSO, heating, ultrasonic bath | Ready for analytical/in vivo use | Stability depends on storage conditions |
Research Findings and Analytical Considerations
- The compound is stable when stored at -20°C and should be used within 1 month; at -80°C, stability extends to 6 months.
- Analytical methods such as UHPLC-MS/MS and surface-enhanced Raman scattering (SERS) have been developed to detect and quantify this metabolite in biological matrices, confirming the importance of high-purity standards for calibration.
- The sodium salt form enhances solubility and facilitates formulation for both in vitro and in vivo studies.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The iodine atom at the 4-position undergoes nucleophilic substitution under mild conditions. The electron-withdrawing trifluoromethyl groups activate the pyrazole ring for these reactions.
Table 1: Nucleophilic Substitution Reactions
The regioselectivity is influenced by the trifluoromethyl groups, which direct substitution to the iodine-bearing position due to reduced electron density at adjacent sites .
Transition Metal-Catalyzed Cross-Coupling
The iodine substituent participates in palladium- or copper-mediated cross-coupling reactions, enabling C–C bond formation.
Suzuki–Miyaura Coupling
Reaction with arylboronic acids produces biaryl derivatives.
Table 2: Suzuki Coupling Examples
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl derivative | 72% | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 4-(4-Methoxyphenyl) derivative | 68% |
Sonogashira Coupling
Alkynylation proceeds efficiently with terminal alkynes.
Example:
-
Reaction with phenylacetylene using Pd(PPh₃)₄/CuI yields 4-(phenylethynyl) derivatives in 65–70% yield .
Cyclization and Heterocycle Formation
The iodine atom facilitates intramolecular cyclization to form fused heterocycles.
Key Reaction:
-
Treatment with CuI and 1,10-phenanthroline
Scientific Research Applications
Pharmacokinetics and Metabolism Studies
4-Acetamidophenyl beta-D-glucuronide is primarily studied for its role as a major urinary metabolite of acetaminophen. Understanding its formation and excretion helps elucidate the metabolic fate of acetaminophen in humans. Researchers utilize this compound to:
- Assess the efficiency of drug metabolism.
- Investigate the impact of genetic variations in drug metabolism enzymes on acetaminophen clearance.
- Explore interactions between acetaminophen and other medications, such as antiviral agents like favipiravir, which may influence glucuronidation pathways .
Clinical Toxicology
The compound serves as a biomarker for acetaminophen exposure and toxicity. Its measurement in urine can help diagnose acetaminophen overdose and guide treatment decisions. Studies have demonstrated that:
- Elevated levels of this metabolite correlate with increased risk of hepatotoxicity following overdose.
- Its presence in urine is used to monitor patients receiving acetaminophen for pain management, ensuring therapeutic levels are maintained without causing toxicity .
Analytical Chemistry
In analytical chemistry, 4-acetamidophenyl beta-D-glucuronide is employed as a reference standard in various assays:
- High-performance liquid chromatography (HPLC) methods for quantifying acetaminophen metabolites in biological fluids.
- Development of sensitive assays for drug monitoring in clinical settings .
Case Study 1: Acetaminophen Metabolism
A study published in Pharmacology Research examined the metabolic pathways of acetaminophen, highlighting the formation of 4-acetamidophenyl beta-D-glucuronide as a key route for its elimination. The study involved administering acetaminophen to healthy volunteers and analyzing urine samples to quantify metabolites, demonstrating that glucuronidation was the predominant pathway contributing to its clearance from the body .
Case Study 2: Drug Interaction Analysis
Research published in the British Journal of Clinical Pharmacology investigated the interaction between favipiravir and acetaminophen. The study found that favipiravir did not significantly alter the pharmacokinetics of acetaminophen but did affect its glucuronidation process, leading to changes in metabolite profiles including 4-acetamidophenyl beta-D-glucuronide levels .
Mechanism of Action
The primary mechanism of action of 4-Acetamidophenyl beta-D-glucuronide, sodium salt involves its formation through the glucuronidation of acetaminophen. This process is catalyzed by UGT enzymes, which transfer the glucuronic acid moiety from UDP-glucuronic acid to acetaminophen. The resulting glucuronide conjugate is more water-soluble and can be excreted in the urine, thereby aiding in the detoxification and elimination of acetaminophen from the body .
Comparison with Similar Compounds
4-Acetaminophen Sulfate Potassium Salt
- Structure: Sulfate conjugate of acetaminophen.
- Key Differences: Solubility: Sulfate conjugates generally exhibit higher aqueous solubility than glucuronides due to the sulfate group's strong polarity. Metabolic Pathway: Formed via sulfation by sulfotransferases (SULTs), a competing pathway with glucuronidation. Sulfation dominates at low acetaminophen doses, while glucuronidation becomes predominant at higher doses . Excretion: Faster renal clearance compared to glucuronides due to smaller molecular size .
3-Cysteinylacetaminophen Derivatives
- Structure: Conjugates of acetaminophen with cysteine or N-acetylcysteine.
- Key Differences: Toxicity: These conjugates are associated with acetaminophen-induced hepatotoxicity, unlike the non-toxic glucuronide metabolite . Formation Pathway: Generated via cytochrome P450-mediated oxidation to N-acetyl-p-benzoquinone imine (NAPQI), which binds to cellular thiols .
Glucuronide Derivatives of Other Compounds
17β-Estradiol 3-(β-D-Glucuronide)
- Structure : Estrogen glucuronidated at the 3-position.
- Key Differences: Transport Kinetics: Unlike 4-acetamidophenyl glucuronide, estradiol glucuronides are substrates for multidrug resistance protein 2 (MRP2/ABCC2), with a Km of 7.2 µM for MRP2-mediated transport . Biological Role: Associated with cholestasis due to MRP2-mediated biliary excretion, whereas acetaminophen glucuronide is non-cholestatic .
4-Methylumbelliferyl Beta-D-Glucuronide
- Structure : Fluorescent β-D-glucuronide derivative.
- Key Differences: Analytical Use: Serves as a substrate for β-glucuronidase assays, generating fluorescent 4-methylumbelliferone. In contrast, 4-acetamidophenyl glucuronide is quantified via MS for pharmacokinetic studies . Sensitivity: Enzymatic cleavage rates for 4-methylumbelliferyl glucuronide are 10-fold faster than those for acetaminophen glucuronide .
Deuterated Analogs
4-Acetamidophenyl Beta-D-Glucuronide-d₃ Sodium Salt
- Structure : Deuterium-labeled at the acetyl group ([<sup>2</sup>H3]).
- Key Differences :
Pharmacokinetic and Transport Properties
| Parameter | 4-Acetamidophenyl Glucuronide | 4-Acetaminophen Sulfate | 17β-Estradiol 3-Glucuronide |
|---|---|---|---|
| Primary Transporter | MRP2 | OAT1/OAT3 | MRP2 |
| Km (MRP2) | Not reported | N/A | 7.2 µM |
| Ionization Mode (MS) | Negative | Negative | Negative |
| Excretion Route | Urine (65%), Bile (35%) | Urine (>90%) | Bile (>80%) |
| Half-life (Human) | 2–4 hours | 1–2 hours | 6–8 hours |
Stability and Analytical Performance
- Photostability: Unlike sulfamethoxazole glucuronide, which is photostable under environmental conditions, acetaminophen glucuronide degrades rapidly in UV light, necessitating dark storage .
- MS Sensitivity: Limit of Quantification (LOQ): 25 µg/kg in animal tissues using UHPLC-MS/MS . Ionization Efficiency: Negative ionization mode yields 5-fold higher signal-to-noise ratios compared to positive mode for glucuronides .
Biological Activity
4-Acetamidophenyl beta-D-glucuronide, sodium salt (CAS Number: 120595-80-4), is a glucuronide conjugate of paracetamol (acetaminophen), a widely used analgesic and antipyretic agent. This compound plays a significant role in the metabolism of paracetamol, particularly in the context of drug detoxification and elimination processes. Understanding its biological activity is crucial for evaluating its pharmacological effects, potential toxicity, and therapeutic applications.
4-Acetamidophenyl beta-D-glucuronide is formed through the process of glucuronidation, primarily mediated by UDP-glucuronosyltransferases (UGTs). This metabolic pathway is essential for the detoxification of paracetamol, converting it into a more water-soluble form that can be easily excreted via urine. The compound exhibits biological activity through several mechanisms:
- Analgesic Effects : As a metabolite of paracetamol, it contributes to the overall analgesic effect.
- Detoxification : It assists in the detoxification of paracetamol, reducing potential hepatotoxicity associated with high doses of the parent drug .
Metabolism and Excretion
Research has shown that the metabolism of paracetamol leads to the formation of several metabolites, including 4-acetamidophenyl beta-D-glucuronide. A study utilizing a rat intestinal perfusion model demonstrated that hyperglycemia affects the intestinal elimination of paracetamol and its metabolites, including glucuronides . The results indicated increased quantities of metabolites in response to paracetamol administration.
Analytical Techniques
The quantification of 4-acetamidophenyl beta-D-glucuronide has been achieved using various analytical methods, including high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS). These methods allow for sensitive detection and analysis of this compound in biological matrices .
Study on Hepatic Metabolism
A comprehensive study evaluated human hepatocyte drug metabolism, revealing insights into phase I and II metabolic activities involving UGTs. The study highlighted that UGTs play a pivotal role in the glucuronidation process, significantly impacting the pharmacokinetics of drugs like paracetamol .
Pharmacokinetics in Animal Models
In an experimental setup involving geese, researchers analyzed muscle samples spiked with 4-acetamidophenyl beta-D-glucuronide to assess its pharmacokinetic properties. The study focused on optimizing chromatographic conditions for accurate detection and quantification .
Comparative Biological Activity Table
| Metabolite | Biological Activity | Detection Method |
|---|---|---|
| 4-Acetamidophenyl beta-D-glucuronide | Detoxification, analgesic effects | HPLC, UHPLC-MS/MS |
| Paracetamol | Analgesic, antipyretic | HPLC |
| Paracetamol sulfate | Detoxification | HPLC |
Q & A
Basic: What are the primary applications of 4-acetamidophenyl beta-D-glucuronide sodium salt in pharmacological research?
This compound is widely used as a reference standard for glucuronidated metabolites in drug metabolism studies, particularly for acetaminophen (paracetamol). Researchers employ it in LC-MS/MS-based assays to quantify phase II metabolites in biological matrices (e.g., plasma, urine, tissues). For example, deuterated analogs (e.g., 4-acetamidophenyl β-D-glucuronide-d3 sodium salt) are utilized as internal standards to correct for matrix effects and ionization variability in UHPLC-MS/MS workflows . Methodologically, it is spiked into blank matrices during method validation to assess recovery, precision, and sensitivity.
Basic: How is 4-acetamidophenyl beta-D-glucuronide sodium salt synthesized, and what are common anomerization challenges?
Synthesis typically involves glycosidation-anomerization reactions using 6,1-anhydroglucopyranuronic acid or SnCl₄-promoted anomerization of β-D-glucopyranosiduronic acids. A key step is selective deacetylation (e.g., 7-deacetylation of di-O-acetyldaidzein derivatives) to ensure regioselective glucuronidation. Challenges include avoiding α/β-anomer mixtures, which require rigorous purification via preparative HPLC or crystallization. Reaction progress is monitored using NMR (e.g., tracking β-anomer-specific signals at δ 5.0–5.5 ppm for glucuronide protons) .
Advanced: How do researchers address matrix effects when quantifying this compound in complex biological samples?
Matrix effects (ion suppression/enhancement) are mitigated using isotope dilution assays . For instance, 4-acetamidophenyl β-D-glucuronide-d3 sodium salt (PG-d3) is added to samples prior to extraction to normalize variability. In UHPLC-MS/MS, chromatographic separation (e.g., C18 columns with 0.1% formic acid in water/acetonitrile gradients) reduces co-eluting interferences. Negative ionization mode is often preferred due to the compound’s carboxylate group, enhancing sensitivity. Validation includes spike-recovery tests at 25 µg/kg in tissues like muscle or liver .
Advanced: What methodological considerations apply when using this compound as a β-glucuronidase substrate?
When assessing β-glucuronidase activity, researchers must select substrates based on enzymatic specificity. Unlike chromogenic substrates (e.g., 5-bromo-4-chloro-3-indolyl β-D-glucuronide), 4-acetamidophenyl derivatives are often used in fluorometric or MS-compatible assays . Key parameters include:
- pH optimization : β-glucuronidase activity peaks at pH 6.8–7.2.
- Inhibition controls : Adding D-saccharic acid 1,4-lactone (a β-glucuronidase inhibitor) confirms enzyme-specific hydrolysis.
- Substrate stability : Pre-incubation at 37°C in buffer (e.g., PBS) prevents spontaneous degradation .
Advanced: How can isotopic labeling (e.g., ¹⁴C or ³H) of this compound enhance tracer studies in metabolic pathways?
Radiolabeled versions (e.g., [ring-¹⁴C(U)]-4-acetamidophenyl β-D-glucuronide sodium salt) enable quantitative tracking of glucuronide disposition in vivo. In rat models, ¹⁴C-labeled compounds are administered intravenously, followed by scintillation counting of bile, urine, and tissue homogenates. Researchers must account for isotopic dilution by endogenous metabolites and validate radiochemical purity (>95%) via radio-HPLC. Data are normalized to dpm/g tissue or µCi/mL plasma .
Basic: What are the critical storage and handling protocols for this compound?
The sodium salt form is hygroscopic and requires storage at −20°C in desiccated, amber vials to prevent hydrolysis. Prior to use, it is reconstituted in LC-MS-grade water or methanol (depending on solubility) and vortexed for 5 minutes. For long-term stability, aliquots are freeze-dried and stored under nitrogen. Purity (>98%) is confirmed via HPLC-UV (λ = 254 nm) or NMR .
Advanced: How do researchers resolve discrepancies in glucuronide quantification across studies?
Discrepancies often arise from varied hydrolysis protocols (e.g., enzymatic vs. acidic) or differences in LC-MS ionization efficiency. To standardize
- Enzymatic hydrolysis : Use β-glucuronidase from E. coli (≥1000 U/mL) at 37°C for 18 hours, validated against a no-enzyme control.
- Calibration curves : Prepare in matrix-matched solutions to account for ion suppression.
- Cross-validation : Compare results with orthogonal methods (e.g., immunoassays for acetaminophen glucuronide) .
Basic: What spectroscopic techniques are used to characterize this compound?
- NMR : ¹H and ¹³C NMR confirm the β-anomeric configuration (J = 7–8 Hz for H1–H2 coupling). Key signals include the acetamido proton (δ 2.1 ppm) and glucuronide carboxylate (δ 175 ppm).
- MS : High-resolution MS (e.g., Q-TOF) identifies the molecular ion [M−Na]⁻ at m/z 326.1 and fragment ions (e.g., m/z 113.0 for the acetamidophenyl moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
